molecular formula C19H14F3N3OS B14942750 2-({[1-cyclopropyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]sulfanyl}methyl)-1,3-benzoxazole

2-({[1-cyclopropyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]sulfanyl}methyl)-1,3-benzoxazole

Cat. No.: B14942750
M. Wt: 389.4 g/mol
InChI Key: YOWFXVJEGUWFDQ-UHFFFAOYSA-N
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Description

2-({[1-cyclopropyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]sulfanyl}methyl)-1,3-benzoxazole is a complex organic compound that features a benzimidazole and benzoxazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-cyclopropyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]sulfanyl}methyl)-1,3-benzoxazole typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-({[1-cyclopropyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]sulfanyl}methyl)-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole and benzoxazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated solvents, strong nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

2-({[1-cyclopropyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]sulfanyl}methyl)-1,3-benzoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[1-cyclopropyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]sulfanyl}methyl)-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[1-cyclopropyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]sulfanyl}methyl)-1,3-benzoxazole is unique due to its combination of benzimidazole and benzoxazole rings, along with the trifluoromethyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H14F3N3OS

Molecular Weight

389.4 g/mol

IUPAC Name

2-[[1-cyclopropyl-5-(trifluoromethyl)benzimidazol-2-yl]sulfanylmethyl]-1,3-benzoxazole

InChI

InChI=1S/C19H14F3N3OS/c20-19(21,22)11-5-8-15-14(9-11)24-18(25(15)12-6-7-12)27-10-17-23-13-3-1-2-4-16(13)26-17/h1-5,8-9,12H,6-7,10H2

InChI Key

YOWFXVJEGUWFDQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=C(C=C(C=C3)C(F)(F)F)N=C2SCC4=NC5=CC=CC=C5O4

Origin of Product

United States

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